molecular formula C18H16N2O2 B10840550 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide CAS No. 94209-12-8

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide

Cat. No.: B10840550
CAS No.: 94209-12-8
M. Wt: 292.3 g/mol
InChI Key: USGVPHMVQJFJJD-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide typically involves the reaction of indole derivatives with phenethylamine and acetic anhydride. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting intermediate undergoes further reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide stands out due to its unique combination of the indole ring and phenethylamide moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industry .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGVPHMVQJFJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330863
Record name 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94209-12-8
Record name 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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